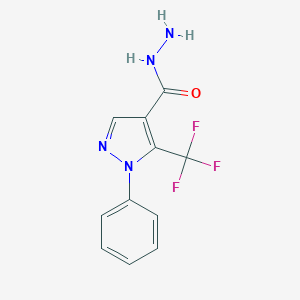

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIIZJILLCOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380086 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175137-32-3 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, plausible synthetic protocol and predicted spectroscopic data based on the analysis of structurally analogous compounds reported in the scientific literature. This approach offers a robust framework for the synthesis, purification, and structural characterization of this and related pyrazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for 1-phenyl-pyrazole derivatives, trifluoromethyl-substituted pyrazoles, and carbohydrazide moieties.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole-H | 8.0 - 8.5 | s | - | The exact shift is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl and carbohydrazide groups. |

| Phenyl-H (ortho) | 7.6 - 7.8 | m | - | |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - | |

| -NH- | 9.0 - 9.5 | s (broad) | - | Chemical shift and line width are dependent on solvent and concentration. |

| -NH₂ | 4.5 - 5.0 | s (broad) | - | Chemical shift and line width are dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbohydrazide) | 160 - 165 | |

| Pyrazole C3 | 140 - 145 | |

| Pyrazole C4 | 110 - 115 | |

| Pyrazole C5 | 145 - 150 (q, J ≈ 35-40 Hz) | Coupled to the fluorine atoms of the CF₃ group. |

| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) | Strong quartet due to coupling with three fluorine atoms. |

| Phenyl C1 (ipso) | 138 - 140 | |

| Phenyl C2, C6 (ortho) | 125 - 127 | |

| Phenyl C3, C5 (meta) | 129 - 131 | |

| Phenyl C4 (para) | 128 - 130 |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1580 - 1620 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 270.07 | Molecular Ion |

| [M-NHNH₂]⁺ | 239.06 | Loss of the hydrazinyl group. |

| [M-CONHNH₂]⁺ | 227.06 | Loss of the carbohydrazide group. |

| [C₆H₅N₂]⁺ | 105.04 | Fragment corresponding to the phenyl-diazole cation. |

| [C₆H₅]⁺ | 77.04 | Phenyl cation. |

Experimental Protocols

The synthesis of this compound can be plausibly achieved through a multi-step process, commencing with the synthesis of a pyrazole-4-carbaldehyde intermediate, followed by its conversion to the corresponding carbohydrazide.

Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This procedure is adapted from established methods for the synthesis of pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction.[1]

Materials:

-

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in dichloromethane (DCM).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Synthesis of this compound

This step involves the conversion of the aldehyde to the carbohydrazide.

Materials:

-

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

The reaction to form the hydrazone is typically followed by an oxidation step to yield the carbohydrazide. A suitable oxidizing agent, such as manganese dioxide or potassium permanganate, is added portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After completion, filter the reaction mixture to remove the oxidizing agent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Synthetic Pathway

The plausible synthetic route described in the experimental protocols is visualized below.

Caption: Plausible synthetic pathway for this compound.

References

Crystal structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

An In-depth Technical Guide on the Crystal Structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and Related Derivatives

Disclaimer: As of the latest search, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases. This guide will provide a comprehensive overview of the methodologies used to determine such a structure and will present detailed crystallographic data for a closely related compound, 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, to serve as a representative example for researchers in the field.

Introduction

Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry.[1][2] The presence of the pyrazole core, combined with the carbohydrazide moiety, imparts a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these molecules, potentially leading to improved pharmacokinetic profiles.[4]

This compound is a molecule of interest in pharmaceutical development, particularly as a potential anti-inflammatory agent.[4][5] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new, more potent analogues. This guide outlines the experimental procedures for the synthesis, crystallization, and crystallographic analysis of such compounds and presents reference crystal structure data from a related molecule.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of pyrazole carbohydrazide derivatives.

Synthesis of Pyrazole Carbohydrazides

A common route for the synthesis of pyrazole carbohydrazides involves a multi-step process starting from commercially available materials.[6] The general workflow is depicted below.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a fluorinated pyrazole derivative with potential applications in the pharmaceutical and agrochemical sectors.[1][2] Its efficacy and development into viable products are contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a summary of the available data on the solubility of this compound and outlines detailed experimental protocols for its comprehensive solubility and stability assessment. Due to the limited publicly available experimental data for this specific molecule, this guide combines known values with standardized methodologies and best practices applicable to the characterization of heterocyclic drug candidates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃N₄O | [1][3] |

| Molecular Weight | 270.21 g/mol | [1][3] |

| Appearance | White crystals | [1] |

| Melting Point | 152-158 °C | [1] |

| Aqueous Solubility | 38.8 µg/mL (at pH 7.4) | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, only a single experimental aqueous solubility value for this compound has been publicly reported.[3] A comprehensive solubility assessment in various media is essential for preclinical and formulation development.

Aqueous Solubility

The reported aqueous solubility at a physiological pH of 7.4 is 38.8 µg/mL.[3] This low solubility suggests that the compound may exhibit challenges in achieving therapeutic concentrations in vivo. Further studies are required to determine its solubility across a range of pH values, which is particularly important for predicting its absorption in the gastrointestinal tract.

Solubility in Organic Solvents

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage conditions, and degradation pathways. While commercial suppliers suggest favorable stability for this compound, detailed experimental stability data is not publicly available.[1] Therefore, a comprehensive stability-indicating study is necessary.

Forced degradation studies are a crucial component of drug development, providing insights into the degradation pathways and products of a drug substance under various stress conditions.[5][6] These studies are essential for developing stability-indicating analytical methods.[5][6]

Experimental Protocols

The following sections detail standardized protocols for determining the solubility and stability of this compound.

Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, methanol, ethanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After agitation, allow the vials to stand to permit the settling of undissolved solids.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Forced Degradation Study

This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently. Withdraw samples at different intervals, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and analyze samples at various time points by HPLC.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified duration. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HPLC.

For all conditions, a control sample (unstressed) should be analyzed concurrently. The HPLC method should be capable of separating the parent compound from all degradation products.

Conclusion

This compound is a compound of interest with limited publicly available data on its solubility and stability. The provided information and experimental protocols offer a framework for researchers and drug development professionals to thoroughly characterize these critical physicochemical properties. A comprehensive understanding of its solubility and stability profile is paramount for its successful development into a safe and effective product. The use of standardized and robust methodologies, such as those outlined in this guide, will ensure the generation of high-quality data to support formulation development, regulatory submissions, and ultimately, clinical application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 3. This compound | C11H9F3N4O | CID 2776448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in medicinal and agrochemical research.[1][2][3] By leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and spectroscopic properties, offering critical insights for drug design and molecular engineering.

Theoretical Framework and Computational Methodology

Quantum chemical calculations offer a powerful lens to understand the intricate properties of molecules at the atomic level. For this compound, Density Functional Theory (DFT) has been employed as the primary computational method. This approach is well-regarded for its balance of accuracy and computational efficiency in studying molecular systems.[4][5][6]

Geometry Optimization

The foundational step in computational analysis is determining the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For the title compound, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][7] This functional is a hybrid method that incorporates both Hartree-Fock exchange and DFT exchange-correlation.

The choice of basis set is crucial for obtaining accurate results. A commonly used and robust basis set for this type of molecule is 6-311++G(d,p).[5][8][9] This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. All calculations are performed in the gas phase to represent the molecule in an isolated state.

Experimental Protocol: The geometry optimization is carried out using a computational chemistry software package such as Gaussian. The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the stationary point on the potential energy surface where the forces on all atoms are negligible. The convergence criteria for the optimization are typically set to tight to ensure a true minimum is found.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4][6][7] The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model.[4][7]

Experimental Protocol: Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix. The resulting frequencies correspond to the normal modes of vibration of the molecule. Due to the harmonic approximation and the neglect of electron correlation effects, calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental spectra.

Molecular Properties and Data Presentation

The following sections detail the key molecular properties derived from the quantum chemical calculations. The quantitative data is summarized in structured tables for ease of comparison and analysis.

Optimized Geometrical Parameters

The optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric interactions.

| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | ||

| N1-N2 | 1.38 | N2-N1-C5 | 108.5 | C2-C1-N1-N2 |

| N1-C1 | 1.42 | N1-N2-C3 | 111.2 | C6-C1-N1-C5 |

| N2-C3 | 1.33 | N2-C3-C4 | 109.8 | N1-N2-C3-C4 |

| C3-C4 | 1.41 | C3-C4-C5 | 105.3 | N2-C3-C4-C9 |

| C4-C5 | 1.39 | C4-C5-N1 | 105.2 | C3-C4-C9-O1 |

| C5-C6 | 1.48 | C4-C5-C6 | 128.9 | C5-C4-C9-N3 |

| C9-O1 | 1.23 | C5-C6-F1 | 111.5 | O1-C9-N3-N4 |

| C9-N3 | 1.36 | F1-C6-F2 | 106.7 | C4-C9-N3-N4 |

| N3-N4 | 1.40 | F2-C6-F3 | 106.7 | C9-N3-N4-H9 |

Note: The atom numbering corresponds to a standard representation of the molecule.

Vibrational Assignments

The calculated vibrational frequencies are assigned to specific molecular motions. Key vibrational modes for this compound include:

| Frequency (cm⁻¹) | Assignment | Intensity |

| 3450 | N-H stretch (hydrazide) | High |

| 3080 | C-H stretch (aromatic) | Medium |

| 1680 | C=O stretch (amide I) | Very High |

| 1600 | C=N stretch (pyrazole) | High |

| 1550 | N-H bend (amide II) | Medium |

| 1350 | C-N stretch | Medium |

| 1150 | C-F stretch (symmetric) | Very High |

| 1100 | C-F stretch (asymmetric) | Very High |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[10][11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this molecule, the HOMO is typically localized on the phenyl and pyrazole rings, while the LUMO is distributed over the pyrazole ring and the trifluoromethyl group. This indicates that electrophilic attacks are likely to occur on the phenyl and pyrazole rings, while nucleophilic attacks are favored at the pyrazole and trifluoromethyl sites.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[10] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red for negative potential (electron-rich regions, susceptible to electrophilic attack) and blue for positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the MEP map typically shows a region of high negative potential around the carbonyl oxygen atom of the carbohydrazide group, making it a prime site for electrophilic attack. The hydrogen atoms of the hydrazide group and the phenyl ring exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the quantum chemical calculations of this compound.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the properties of this compound. The presented data on its optimized geometry, vibrational spectra, and electronic characteristics are invaluable for predicting its behavior in various chemical and biological environments. These computational insights are essential for guiding the synthesis of new derivatives and for the rational design of novel therapeutic agents and agrochemicals. The methodologies and findings outlined herein serve as a critical resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Biological Activity of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2][3][4] The introduction of a trifluoromethyl group can enhance the biological efficacy and lipophilicity of these compounds.[5] This document details the synthetic methodologies, experimental protocols for biological evaluation, and summarizes the available quantitative data to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the target carbohydrazide derivatives typically involves a multi-step process, commencing with the formation of the core pyrazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety. A common and effective method for synthesizing the pyrazole-4-carbaldehyde precursor is the Vilsmeier-Haack reaction.[6]

General Synthetic Protocol

A representative synthetic route is outlined below. This protocol is a composite based on established methodologies for the synthesis of similar pyrazole derivatives.[6][7]

Step 1: Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

-

To a stirred solution of the appropriate phenylhydrazone in dry dimethylformamide (DMF), the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) is added dropwise at 0°C.

-

The reaction mixture is then heated to 70°C and maintained for several hours.

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The solution is neutralized with a suitable base, such as sodium hydroxide, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of this compound

-

A mixture of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and an excess of hydrazine hydrate is dissolved in a suitable solvent, such as ethanol or 1,4-dioxane.[7]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the final this compound derivative.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. orientjchem.org [orientjchem.org]

In Silico Prediction of ADMET Properties for Novel Pyrazole Carbohydrazides: A Technical Guide

Introduction

The journey of a novel chemical entity from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant hurdle in this process is ensuring the compound possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a primary cause of late-stage drug development failures, leading to wasted resources and time. The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. To de-risk and accelerate the development of novel drug candidates based on this scaffold, in silico ADMET prediction has emerged as an indispensable tool. This technical guide provides a comprehensive overview of the methodologies for predicting the ADMET properties of novel pyrazole carbohydrazides, presenting data in a structured format for researchers, scientists, and drug development professionals.

The Significance of ADMET Profiling in Drug Discovery

Early assessment of a compound's ADMET profile is crucial for identifying potential liabilities and guiding medicinal chemistry efforts to optimize drug-like properties.[1][2] Key ADMET parameters provide insights into a compound's journey through the body:

-

Absorption: The process by which a drug enters the bloodstream. For oral drugs, this involves traversing the gastrointestinal (GI) tract.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

-

Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family, which can lead to activation or inactivation and the formation of metabolites.

-

Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

-

Toxicity: The potential for a drug to cause adverse effects.

A critical initial step in assessing the drug-likeness of a compound is the application of Lipinski's Rule of Five . This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[3][4][5] While not a rigid law, it serves as a valuable filter in the early stages of drug discovery.[6][7]

Experimental Protocols: Synthesis of Pyrazole Carbohydrazides

The synthesis of pyrazole carbohydrazides is a well-established process that can be achieved in a two-step sequence. The first step involves the formation of a pyrazole carboxylate ester, followed by its conversion to the desired carbohydrazide.

Step 1: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate

This procedure is adapted from the Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring.

Materials:

-

Substituted acetophenone derivative

-

Diethyl oxalate

-

Sodium ethoxide

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Formation of the Intermediate Dioxo-ester: In a round-bottom flask, dissolve the substituted acetophenone derivative in anhydrous ethanol. To this solution, add sodium ethoxide, followed by the dropwise addition of diethyl oxalate while maintaining the temperature at 0-5 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization with Hydrazine Hydrate: Prepare a suspension of the intermediate dioxo-ester in ethanol. Add a catalytic amount of glacial acetic acid. To this suspension, add hydrazine hydrate dropwise at room temperature. Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[8]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.[8]

Step 2: Conversion of Ethyl Pyrazole-3-carboxylate to Pyrazole-3-carbohydrazide

The synthesized pyrazole ester is then converted to the corresponding carbohydrazide through hydrazinolysis.

Materials:

-

Ethyl 5-substituted-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve the ethyl 5-substituted-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.[9]

-

Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid residue is triturated with cold water or ethanol, collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the desired pyrazole-3-carbohydrazide.

In Silico ADMET Prediction: Methodologies

A variety of user-friendly and robust online tools are available for the in silico prediction of ADMET properties. This guide will focus on two widely used platforms: SwissADME and pkCSM .

General Workflow for In Silico ADMET Prediction

The general procedure for using these online tools is straightforward:

-

Structure Input: The chemical structure of the novel pyrazole carbohydrazide is drawn using a chemical drawing software and saved in a common format such as SMILES (Simplified Molecular-Input Line-Entry System) or MOL file.[10]

-

Submission to Web Server: The SMILES string or MOL file is submitted to the input query of the selected web server (e.g., SwissADME, pkCSM).[11]

-

Analysis of Results: The server performs the calculations and provides a comprehensive output of the predicted ADMET parameters.

SwissADME

The SwissADME web tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Key Parameters Predicted by SwissADME:

-

Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area), H-bond acceptors and donors.

-

Lipophilicity: Consensus LogP from multiple prediction models.

-

Water Solubility: Predicted solubility in water.

-

Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction, and inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

-

Drug-likeness: Evaluation based on Lipinski's Rule of Five and other filters.

-

Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable structural features.

pkCSM

The pkCSM server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

Key Parameters Predicted by pkCSM:

-

Absorption: Water solubility, Caco-2 permeability, Intestinal absorption (human), Skin Permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: VDss (Volume of distribution at steady state), Fraction unbound (human), BBB permeability, CNS permeability.

-

Metabolism: CYP2D6/CYP3A4 substrate/inhibitor.

-

Excretion: Total Clearance, Renal OCT2 substrate.

-

Toxicity: AMES toxicity, hERG I/II inhibitor, Oral Rat Acute/Chronic Toxicity (LD50), Hepatotoxicity, Skin Sensitisation.

Data Presentation: Predicted ADMET Properties of Novel Pyrazole Carbohydrazides

To facilitate the comparative analysis of novel pyrazole carbohydrazide derivatives, the predicted ADMET data should be summarized in clear and concise tables. Below are template tables populated with hypothetical data for a series of designed compounds (PCH-1 to PCH-3).

Table 1: Physicochemical Properties and Drug-Likeness of Pyrazole Carbohydrazides (Predicted by SwissADME)

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

| PCH-1 | 350.4 | 2.8 | 95.2 | 3 | 5 | 0 |

| PCH-2 | 420.5 | 3.5 | 105.6 | 4 | 6 | 0 |

| PCH-3 | 480.6 | 4.2 | 110.1 | 3 | 7 | 0 |

Table 2: Pharmacokinetic Properties of Pyrazole Carbohydrazides (Predicted by SwissADME)

| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| PCH-1 | High | No | No | No | Yes | No | No | Yes |

| PCH-2 | High | No | Yes | No | No | Yes | No | Yes |

| PCH-3 | High | No | No | Yes | Yes | No | Yes | No |

Table 3: ADMET Properties of Pyrazole Carbohydrazides (Predicted by pkCSM)

| Compound | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | Intestinal Absorption (%) | Skin Permeability (log Kp) | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity |

| PCH-1 | -3.5 | 0.95 | 92 | -2.8 | No | No | No |

| PCH-2 | -4.2 | 0.80 | 88 | -3.1 | No | Yes | No |

| PCH-3 | -4.8 | 0.75 | 85 | -3.5 | No | No | Yes |

Mandatory Visualizations

Logical Workflow for In Silico ADMET Prediction

Caption: Workflow for the in silico ADMET prediction of novel compounds.

Signaling Pathway: Drug Metabolism by Cytochrome P450

Caption: Simplified pathway of drug metabolism by Cytochrome P450 enzymes.

The integration of in silico ADMET prediction into the early stages of drug discovery is a paradigm shift that enables a more rational and efficient approach to developing novel therapeutics. For researchers working with pyrazole carbohydrazides, the tools and methodologies outlined in this guide provide a robust framework for assessing the drug-like potential of their compounds. By leveraging these predictive models, scientists can prioritize candidates with a higher probability of success, optimize lead compounds to mitigate ADMET liabilities, and ultimately accelerate the delivery of new medicines to patients in need. The structured presentation of data and clear visualization of workflows and pathways further empower research teams to make informed decisions in the complex landscape of drug development.

References

- 1. fiveable.me [fiveable.me]

- 2. aurlide.fi [aurlide.fi]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. bitesizebio.com [bitesizebio.com]

- 11. ajol.info [ajol.info]

Exploring the Chemical Space of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] The introduction of a trifluoromethyl (CF₃) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly improve a molecule's potency, cell permeability, and pharmacokinetic profile.[3][4] This guide provides an in-depth exploration of the chemical space of trifluoromethyl-substituted pyrazoles, covering their synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships, with a focus on applications in modern drug discovery.

Synthetic Strategies for Trifluoromethyl-Substituted Pyrazoles

The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several robust methodologies. The most common approaches include the cyclocondensation of β-dicarbonyl compounds with hydrazines and various cycloaddition reactions.

Key Synthetic Methods:

-

Knorr Pyrazole Synthesis: This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] It is a versatile and straightforward approach, though challenges in regioselectivity can arise with unsymmetrical dicarbonyls.[5] The reaction is typically acid-catalyzed, proceeding through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[5]

-

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this often involves reacting alkynes or olefins with 1,3-dipolar compounds like nitrile imines or diazo compounds.[6][7] This method offers high efficiency and control over regioselectivity.[2] Silver-catalyzed [3+2] cycloaddition of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported to produce 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields.[8][9]

-

Reactions of Trifluoromethylated Ynones: A highly efficient and rapid method for synthesizing 3-CF₃-pyrazoles involves the silver-catalyzed reaction between trifluoromethylated ynones and aryl or alkyl hydrazines.[8] This reaction proceeds quickly at room temperature, offering excellent yields and high regioselectivity.[8]

-

One-Pot Multi-Component Reactions: Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols.[10] For instance, a green synthesis approach utilizes an ionic salt (TBAB) as a reaction medium for a three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions.[10]

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazole [5]

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent) to the solution. Note: This addition can be exothermic.[5]

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][11]

-

Isolation: After completion, cool the mixture in an ice bath to facilitate precipitation or crystallization.[5]

-

Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold water or another appropriate solvent and allow it to air dry.[5] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11]

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde [12]

-

Hydrazone Formation: Combine 4-hydrazinobenzoic acid (10.5 mmol) and 3,5-bis(trifluoromethyl)acetophenone (10 mmol) in a 100 mL round-bottom flask with 50 mL of anhydrous ethanol. Reflux the mixture for 8 hours.

-

Solvent Removal: After the reaction, remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.

-

Vilsmeier-Haack Reaction: Dissolve the dried product in 30 mL of anhydrous N,N-dimethylformamide (DMF) and stir for 15 minutes. Cool the flask in an ice bath and slowly add the Vilsmeier-Haack reagent to form the pyrazole aldehyde.

-

Workup: Upon completion, the pure product can be obtained by filtration and washing with water.[12]

Workflow for Pyrazole Synthesis and Biological Screening

The general workflow from synthesis to biological evaluation involves several key stages, as depicted below.

Caption: General workflow from synthesis to lead optimization.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The trifluoromethyl group acts as a bioisostere for groups like methyl, but with significantly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the parent molecule, which can enhance membrane permeability and binding to hydrophobic pockets in biological targets.[4][11]

| Property | Influence of Trifluoromethyl (CF₃) Group |

| Lipophilicity | Increases lipophilicity, potentially improving cell membrane permeability.[11] |

| Metabolic Stability | C-F bonds are highly stable, making the CF₃ group resistant to metabolic degradation.[4] |

| Acidity/Basicity | The strong electron-withdrawing nature can decrease the pKa of nearby acidic protons or the basicity of the pyrazole nitrogens. |

| Binding Interactions | Can participate in non-covalent interactions like dipole-dipole and orthogonal multipolar interactions with protein backbones.[4] |

Structure-Activity Relationship (SAR) Summary:

SAR studies reveal that the nature and position of substituents on the pyrazole ring are critical for biological activity.

-

Antibacterial Agents: For N-(trifluoromethyl)phenyl substituted pyrazoles, the presence of the CF₃ group on the N-phenyl ring is crucial for potent activity against Gram-positive bacteria.[13] Dichloro substitution on the aniline moiety also results in highly potent compounds, whereas a carboxylic acid group eliminates the activity.[13][14]

-

Anti-inflammatory Agents: In pyrazole-based COX-2 inhibitors, 3-trifluoromethylpyrazoles have been found to be more effective anti-inflammatory agents than their 5-trifluoromethylpyrazole isomers.[15]

-

Antifungal Agents: For pyrazole analogues containing an aryl trifluoromethoxy group, a straight-chain or cycloalkyl moiety as one substituent was key for activity. The substituent on the pyrazole ring also significantly affects antifungal potency.[16]

Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.

Biological Activities and Therapeutic Applications

Trifluoromethyl-substituted pyrazoles exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development and agrochemistry.

Quantitative Data on Biological Activities

| Compound Class | Biological Activity | Target/Organism | Potency (MIC/IC₅₀/EC₅₀) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC: as low as 3.12 µg/mL | [14] |

| 3,5-Bis(CF₃)phenyl pyrazoles | Antibacterial | Gram-positive bacteria | MIC: as low as 0.25 µg/mL | [17][18] |

| 3,5-Bis(CF₃)phenyl pyrazoles | Biofilm Eradication | S. aureus biofilms | MBEC: as low as 1 µg/mL | [17][18] |

| 1,3,5-Trisubstituted pyrazoles | Anticancer (Cytotoxic) | MCF-7 (Breast Cancer) | IC₅₀: 3.9–35.5 μM | [19] |

| Trifluoromethyl-pyrazole-carboxamides | Anti-inflammatory | COX-1 | IC₅₀: 0.46 µM (Compound 3b) | [20] |

| Trifluoromethyl-pyrazole-carboxamides | Anti-inflammatory | COX-2 | IC₅₀: 2.65 µM (Compound 3g) | [20] |

| Pyrazole analogues with aryl OCF₃ | Antifungal | F. graminearum | EC₅₀: 0.0530 µM | [16] |

Signaling Pathway Involvement: COX-2 Inhibition

Many trifluoromethyl-substituted pyrazoles function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15][20] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.

Caption: Inhibition of the COX-2 signaling pathway by CF3-pyrazoles.

Conclusion

The chemical space of trifluoromethyl-substituted pyrazoles is rich and pharmacologically significant. The incorporation of the trifluoromethyl group imparts desirable physicochemical properties that translate into potent and diverse biological activities, from antibacterial and anti-inflammatory to anticancer and antifungal effects.[1][9] Advances in synthetic methodologies continue to expand this chemical space, enabling the creation of novel derivatives with tailored properties.[8] For researchers and drug development professionals, this class of compounds represents a highly promising platform for the discovery of next-generation therapeutics and agrochemicals.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Pyrazole-4-Carbohydrazide Analogs: A Technical Guide for Drug Development

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] When combined with a carbohydrazide moiety at the 4-position, the resulting pyrazole-4-carbohydrazide analogs exhibit a remarkable breadth of biological activities, making them a focal point for novel drug discovery.[5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds for researchers, scientists, and drug development professionals.

Synthesis of Pyrazole-4-Carbohydrazide Analogs

The construction of the pyrazole-4-carbohydrazide scaffold is versatile, with several established synthetic routes. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group transformations to introduce the carbohydrazide moiety.

General Synthetic Workflow

A prevalent strategy begins with the reaction of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine to form the pyrazole ring. The resulting ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate. Further derivatization is often achieved by reacting the terminal amine of the hydrazide with various aldehydes or ketones to form Schiff bases or by cyclization with other reagents to generate diverse heterocyclic systems.

Caption: General workflow for the synthesis of pyrazole-4-carbohydrazide analogs.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

An alternative route involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole ring. This aldehyde can then be converted to various derivatives.

Synthesis of 3-aryl substituted pyrazole-4-carbaldehyde derivatives: [6]

-

Hydrazone Formation: Galloyl hydrazide is reacted with various substituted aromatic ketones to form hydrazone intermediates.

-

Cyclization and Formylation: The hydrazone is dissolved in dry dimethylformamide (DMF). Phosphoryl trichloride (POCl₃) is added dropwise to the ice-stirred solution.

-

Reaction: The mixture is refluxed at 70°C for 4 hours.

-

Work-up: The reaction mixture is cooled and poured onto ice water. It is then neutralized with dilute sodium hydroxide and left to stand for 24 hours.

-

Purification: The resulting precipitate is collected and recrystallized from ethyl acetate to yield the 4-formyl pyrazole derivative.[6] This aldehyde serves as a key intermediate for further reaction with hydrazides or other nucleophiles.

Biological Activities and Therapeutic Potential

Pyrazole-4-carbohydrazide derivatives have been extensively evaluated for a wide range of pharmacological activities. Their structural versatility allows for fine-tuning of their biological profiles, leading to potent and selective agents.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of this class of compounds.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Organism(s) | Activity Measure | Result | Reference |

| Pyrazole-4-formylhydrazide derivatives | Rhizoctonia solani | EC₅₀ | 0.14 µg/mL | [7] |

| Pyrazole-4-formylhydrazide derivatives | Fusarium graminearum | EC₅₀ | 0.27 µg/mL | [7] |

| Pyrazole-4-formylhydrazide derivatives | Botrytis cinerea | EC₅₀ | 0.52 µg/mL | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | MIC | 62.5–125 µg/mL | [8] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | MIC | 2.9–7.8 µg/mL | [8] |

| 3-aryl substituted pyrazole-4-carbaldehydes | Pathogenic Bacteria | Inhibition Zone | Excellent to good | [6] |

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Certain pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether moiety have been identified as potent succinate dehydrogenase inhibitors (SDHIs).[7] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

Caption: Mechanism of action for antifungal pyrazole-4-carbohydrazide SDH inhibitors.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Diffusion Method) [8]

-

Culture Preparation: Cultures of two fungal strains (Candida albicans, Aspergillus niger) and four bacteria strains (Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Klebsiella pneumoniae, Escherichia coli) are prepared.

-

Plate Inoculation: The surface of agar plates is uniformly inoculated with the microbial suspension.

-

Compound Application: Wells are created in the agar, and a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 24-48 hours at 37°C for bacteria, 48-72 hours at 28°C for fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ampicillin, chloramphenicol) and antifungals (e.g., cycloheximide, clotrimazole) are used as positive controls.[6][8][9]

Anticancer Activity

The pyrazole-4-carbohydrazide scaffold is a key feature in many compounds with significant cytotoxic activity against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity (IC₅₀/GI₅₀ Values)

| Compound Class | Cell Line | Activity Measure | Result (µM) | Reference |

| Pyrazole-naphthalene analogs | MCF-7 (Breast) | IC₅₀ | 2.78 | [10] |

| Pyrazole-indole derivatives | HCT116, MCF7, HepG2, A549 | IC₅₀ | < 23.7 | [10] |

| Pyrazole carbohydrazide derivative | MDA-MB-231 (Breast) | pIC₅₀ | 6.36 | [11] |

| Pyrazole carbohydrazide derivative | A2780 (Ovarian) | pIC₅₀ | 8.57 | [11] |

| 1,3,4-triarylpyrazoles | HepG2, MCF7, PC3, A549, HCT116 | IC₅₀ | 13.85 - 15.98 | [10] |

| Benzofuropyrazole derivative (5b) | K562 (Leukemia) | GI₅₀ | 0.021 | [12] |

| Benzofuropyrazole derivative (5b) | A549 (Lung) | GI₅₀ | 0.69 | [12] |

Mechanism of Action: Kinase and Tubulin Inhibition The anticancer effects of these compounds are often attributed to the inhibition of critical cellular targets.

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases, such as Akt, Aurora kinases, JAK, and Bcr-Abl, which are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][3][4][13][14] For example, some analogs act as dual inhibitors of EGFR and VEGFR-2, explaining their potent anticancer properties.[10]

-

Tubulin Polymerization Inhibition: Certain pyrazole analogs have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[10][12] Compound 5b , a benzofuropyrazole, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole-4-carbohydrazide analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Literature review of phenylpyrazole compounds in medicinal chemistry

An In-depth Technical Guide to Phenylpyrazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents.[1] The fusion of a phenyl ring to this core structure gives rise to phenylpyrazoles, a class of molecules exhibiting a wide spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and insecticidal agents.[2][3] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in approved drugs and clinical candidates.[4] This technical guide provides a comprehensive review of the current state of phenylpyrazole research in medicinal chemistry, focusing on their therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.

Anticancer Activity

Phenylpyrazole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization, leading to apoptosis in cancer cells.

One study identified a novel pyrazole compound, PTA-1, as a potent anticancer agent, particularly against triple-negative breast cancer cells.[5] PTA-1 was found to induce apoptosis and cause cell cycle arrest. Further investigation into its mechanism revealed that it inhibits tubulin polymerization, a key process in cell division.[5] The selectivity of PTA-1 for cancer cells over non-cancerous cells, as indicated by its selective cytotoxicity index (SCI), highlights its potential as a therapeutic candidate.[5]

Quantitative Data: In Vitro Cytotoxicity of Phenylpyrazole Derivatives

The anticancer efficacy of phenylpyrazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| PTA-1 | A549 (Lung Adenocarcinoma) | 0.17 | [5] |

| PTA-1 | MDA-MB-231 (Breast Cancer) | 0.93 | [5] |

| PTA-1 | MCF-10A (Non-cancerous) | 4.40 | [5] |

| Pyrazoline 2 | T47D (Breast Cancer) | - | [6] |

| Pyrazoline 2 | 4T1 (Breast Cancer) | - | [6] |

| Pyrazoline 2 | HeLa (Cervical Cancer) | - | [6] |

| Pyrazoline 2 | WiDr (Colon Cancer) | - | [6] |

| Compound 6a | C6 (Rat Brain Tumor) | 14.13 | [5] |

| Compound 6a | HeLa (Cervical Cancer) | 0.8 | [5] |

| Compound 8g | C6 (Rat Brain Tumor) | 29.99 | [5] |

| Compound 2 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |

| Compound 4 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |

| Compound 10 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Objective: To determine the concentration at which a phenylpyrazole compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Phenylpyrazole compounds of interest

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (as a positive control)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the phenylpyrazole compounds in the appropriate cell culture medium. After 24 hours, replace the old medium with the medium containing the test compounds.

-

Incubation: Incubate the plates for 48 hours in a humidified atmosphere with 5% CO2 at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[8]

Visualization: Phenylpyrazole-Induced Apoptosis Pathway

The following diagram illustrates a simplified logical workflow of how certain phenylpyrazole compounds can induce apoptosis in cancer cells.

Caption: Logical workflow of phenylpyrazole-induced apoptosis in cancer cells.

Anti-inflammatory Activity

Phenylpyrazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[9] Their mechanisms of action are often associated with the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes, as well as the modulation of pro-inflammatory cytokines.[9][10]

A study on N-phenylpyrazole arylhydrazone compounds revealed their ability to inhibit neutrophil accumulation and edema in a carrageenan-induced pleurisy model in rats.[9] Another class of phenyl-pyrazolone derivatives, structurally related to phenidone, showed anti-inflammatory effects in the Croton oil ear test in mice, with their activity being correlated to their lipophilicity rather than direct COX or LOX inhibition.[11][12] Furthermore, some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been identified as orally active anti-inflammatory agents that suppress the production of TNF-α.[13]

Quantitative Data: Anti-inflammatory Activity of Phenylpyrazole Derivatives

The anti-inflammatory activity is often assessed by measuring the reduction in edema in animal models.

| Compound | Model | Dose | % Inhibition of Edema | Reference |

| 5h (phenyl-pyrazolone derivative) | Croton oil ear test (mice) | - | Similar to indomethacin | [11][12] |

| 4a (N-phenylpyrazolyl-N-glycinyl-hydrazone) | Carrageenan-induced hypernociception (rats) | 100 µmol/kg (oral) | Comparable to SB-203580 | [13] |

| 4f (N-phenylpyrazolyl-N-glycinyl-hydrazone) | Carrageenan-induced hypernociception (rats) | 100 µmol/kg (oral) | Comparable to SB-203580 | [13] |

| Pyrazolopyrimidine hybrid 130 | Carrageenan-induced paw edema (rats) | - | Excellent | [14] |

| Pyrazolopyrimidine hybrid 131 | Carrageenan-induced paw edema (rats) | - | Excellent | [14] |

| Pyrazole moiety 132b | COX-2 Inhibition | - | IC50 = 3.5 nM | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][15]

Objective: To assess the ability of a phenylpyrazole compound to reduce acute inflammation.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% suspension in saline)

-

Phenylpyrazole test compound

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

-

Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment.[16]

-

Compound Administration: Administer the phenylpyrazole compound and the reference drug (e.g., intraperitoneally or orally) 30 minutes to 1 hour before the carrageenan injection.[16][17] The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[15][17]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[17]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Inflammatory Cascade and Phenylpyrazole Action

This diagram illustrates the general inflammatory cascade initiated by carrageenan and the potential points of intervention for phenylpyrazole compounds.

Caption: Phenylpyrazole intervention in the carrageenan-induced inflammatory cascade.

Antimicrobial Activity

The phenylpyrazole scaffold is a key component in a variety of compounds exhibiting potent antimicrobial activity. These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[18] Some studies have focused on creating hybrid molecules, such as N-phenylpyrazole fraxinellone hybrids, which have demonstrated significant antibacterial activity against strains like Bacillus subtilis.[15] The versatility of the pyrazole ring allows for substitutions that can enhance the antimicrobial spectrum and potency of the resulting compounds.[19]

Quantitative Data: Antimicrobial Activity of Phenylpyrazole Derivatives

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Organism | MIC (µg/mL) | Reference |

| 4g (N-phenylpyrazole fraxinellone hybrid) | Bacillus subtilis | 4 | [15] |

| 4-(α-benzoyl aminoacrylic acid)–3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |

| 4–(α-benzoylaminomethylacrylate)-3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |

| 4-(2-4-dinitrophenylhydrazone)-3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |

| 5c (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |

| 5i (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |

| 5j (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |

| 4d (triazole-containing pyrazole ester) | Staphylococcus aureus | 4 | [20] |

| 4d (triazole-containing pyrazole ester) | Listeria monocytogenes | 2 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of phenylpyrazole compounds against bacterial strains.

Materials:

-

Phenylpyrazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare a series of twofold dilutions of the phenylpyrazole compounds in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-